molecular formula C18H14N4O4S2 B1230628 3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid

3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid

Cat. No. B1230628
M. Wt: 414.5 g/mol
InChI Key: VBIWUOXQQBXFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid is a pyridopyrimidine.

Scientific Research Applications

Pyrimidine Derivatives and Biological Activities

  • Substituted tetrahydropyrimidine derivatives, a class to which the mentioned compound may relate, have shown a broad range of biological activities, including anti-inflammatory properties. A study synthesized substituted 1,2,3,4-tetrahydropyrimidine derivatives and found that they exhibited potent in-vitro anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Synthesis and Characterization of Pyrimidine Derivatives

  • The synthesis and characterization of pyrimidine derivatives, including thieno[3,2-d]pyrimidinyl, are of interest due to their potential bioactive properties. A study discussed the synthesis, characterization, and bioavailability of pyranopyrimidine scaffolds, which could be relevant to the compound . The study highlights the role of hybrid catalysts in the synthesis of such scaffolds (Parmar, Vala, & Patel, 2023).

Molecular Interactions and Tautomerism in Pyrimidine Bases

  • The interactions and tautomerism of pyrimidine bases, which are part of the structure of the discussed compound, are crucial for understanding its biochemical behavior. A study reviewed the change in tautomeric equilibria of pyrimidine bases due to their interactions with the environment, providing insights into the stability of different tautomeric forms, which may be relevant for understanding the behavior of the compound in biological systems (Person et al., 1989).

Sorption Properties Related to Pyrimidine Derivatives

  • Understanding the sorption properties of compounds related to pyrimidine derivatives can be important for assessing their environmental impact and behavior in biological systems. A study reviewed the sorption of phenoxy herbicides to soil and minerals, which might provide insights into the sorption characteristics of similar compounds like the one (Werner, Garratt, & Pigott, 2012).

properties

Molecular Formula

C18H14N4O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

3-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-3-yl]propanoic acid

InChI

InChI=1S/C18H14N4O4S2/c23-14-9-11(19-13-3-1-2-6-21(13)14)10-28-18-20-12-5-8-27-16(12)17(26)22(18)7-4-15(24)25/h1-3,5-6,8-9H,4,7,10H2,(H,24,25)

InChI Key

VBIWUOXQQBXFOI-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NC4=C(C(=O)N3CCC(=O)O)SC=C4

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NC4=C(C(=O)N3CCC(=O)O)SC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid
Reactant of Route 2
3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid
Reactant of Route 3
3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid
Reactant of Route 4
3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid
Reactant of Route 5
3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid
Reactant of Route 6
3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid

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